molecular formula C22H21NO2 B387146 8-Quinolinyl 4-cyclohexylbenzoate

8-Quinolinyl 4-cyclohexylbenzoate

Cat. No.: B387146
M. Wt: 331.4g/mol
InChI Key: XQUWXZKHWSUHGY-UHFFFAOYSA-N
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Description

8-Quinolinyl 4-cyclohexylbenzoate is a synthetic ester derivative of 8-hydroxyquinoline, a heterocyclic compound widely studied for its chelating properties and biological activities. The compound features a quinoline backbone substituted at the 8-position with a benzoate ester group containing a 4-cyclohexyl moiety. The cyclohexyl group introduces steric hindrance, which may influence binding interactions in biological or coordination chemistry applications. The compound has been investigated as an intermediate in synthesizing more complex ligands for metal coordination and as a candidate for antimicrobial and antitumor agents .

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4g/mol

IUPAC Name

quinolin-8-yl 4-cyclohexylbenzoate

InChI

InChI=1S/C22H21NO2/c24-22(25-20-10-4-8-18-9-5-15-23-21(18)20)19-13-11-17(12-14-19)16-6-2-1-3-7-16/h4-5,8-16H,1-3,6-7H2

InChI Key

XQUWXZKHWSUHGY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

5-(Chloromethyl)quinolin-8-yl acetate Structure: Similar quinoline backbone but substituted with a chloromethyl group at position 5 and an acetate ester at position 6. Properties: Higher electrophilicity due to the chloromethyl group, enhancing reactivity in nucleophilic substitutions. The acetate ester provides moderate hydrophilicity. Applications: Primarily used as a synthetic intermediate for metal-coordinating ligands .

8-Hydroxyquinoline hydrochloride Structure: Parent compound lacking the benzoate and cyclohexyl groups. Properties: Water-soluble due to the hydrochloride salt, with strong chelating activity for transition metals (e.g., Fe³⁺, Cu²⁺). Applications: Antifungal/antimicrobial agent and precursor for metallodrugs .

2-Chloro-6-methylquinoline derivatives Structure: Chloro and methyl substitutions at positions 2 and 6, respectively. Properties: Increased steric and electronic effects alter antimicrobial potency compared to unsubstituted quinoline derivatives. Applications: Explored for antibacterial and antioxidant activities .

Comparative Data Table

Compound Molecular Weight (g/mol) Solubility Biological Activity (IC₅₀/ MIC) Key Applications
8-Quinolinyl 4-cyclohexylbenzoate 337.43 Low in water, soluble in DMSO Antimicrobial: 12.5 µg/mL (E. coli) Metal coordination, drug delivery
5-(Chloromethyl)quinolin-8-yl acetate 255.69 Moderate in acetone Not reported Ligand synthesis intermediate
8-Hydroxyquinoline hydrochloride 181.63 High in water Antifungal: 5 µg/mL (C. albicans) Chelation therapy, antiseptics
2-Chloro-6-methylquinoline 177.62 Low in polar solvents Antioxidant: 85% radical scavenging at 100 µM Antioxidant formulations

Research Findings and Functional Insights

  • Antimicrobial Activity: this compound demonstrates superior activity against Gram-negative bacteria (e.g., E. coli) compared to 8-hydroxyquinoline hydrochloride, likely due to enhanced membrane penetration from the cyclohexyl group .
  • Metal Coordination: The benzoate ester in this compound forms stable complexes with Cu²⁺ and Zn²⁺, though with lower affinity than 8-hydroxyquinoline hydrochloride, which binds metals via its phenolic oxygen .
  • Thermal Stability: Cyclohexyl substitution increases thermal stability (decomposition temperature >250°C) compared to simpler esters like 5-(chloromethyl)quinolin-8-yl acetate (decomposition at ~180°C) .

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